molecular formula C20H15ClN2 B5765334 3-(1-allyl-1H-indol-3-yl)-2-(4-chlorophenyl)acrylonitrile

3-(1-allyl-1H-indol-3-yl)-2-(4-chlorophenyl)acrylonitrile

Cat. No. B5765334
M. Wt: 318.8 g/mol
InChI Key: VDYXHPXKZQJCAP-VBKFSLOCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-allyl-1H-indol-3-yl)-2-(4-chlorophenyl)acrylonitrile, also known as AI-77, is a chemical compound that has gained attention in recent years due to its potential therapeutic applications.

Mechanism of Action

3-(1-allyl-1H-indol-3-yl)-2-(4-chlorophenyl)acrylonitrile works by inhibiting the activity of a protein called STAT3, which is involved in the growth and survival of cancer cells. By inhibiting STAT3, 3-(1-allyl-1H-indol-3-yl)-2-(4-chlorophenyl)acrylonitrile can induce cell death and prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects:
3-(1-allyl-1H-indol-3-yl)-2-(4-chlorophenyl)acrylonitrile has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, induction of cell death, and reduction of tumor size. 3-(1-allyl-1H-indol-3-yl)-2-(4-chlorophenyl)acrylonitrile has also been shown to have anti-inflammatory properties and can reduce the production of inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(1-allyl-1H-indol-3-yl)-2-(4-chlorophenyl)acrylonitrile in lab experiments is its potential therapeutic applications in cancer treatment. However, there are also limitations to its use, including its toxicity and potential side effects. Further research is needed to determine the optimal dosage and administration of 3-(1-allyl-1H-indol-3-yl)-2-(4-chlorophenyl)acrylonitrile for therapeutic use.

Future Directions

For the study of 3-(1-allyl-1H-indol-3-yl)-2-(4-chlorophenyl)acrylonitrile include further investigation of its anti-tumor properties, potential use in combination therapy, and optimization of its dosage and administration for therapeutic use.

Synthesis Methods

3-(1-allyl-1H-indol-3-yl)-2-(4-chlorophenyl)acrylonitrile can be synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis method involves the use of indole, 4-chlorobenzaldehyde, and malononitrile. The reaction is catalyzed by a base such as potassium carbonate, and the final product is obtained through a purification process.

Scientific Research Applications

3-(1-allyl-1H-indol-3-yl)-2-(4-chlorophenyl)acrylonitrile has been studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to have anti-tumor properties in various cancer cell lines, including breast, lung, and colon cancer. 3-(1-allyl-1H-indol-3-yl)-2-(4-chlorophenyl)acrylonitrile has also been studied for its potential use in combination therapy with other anti-cancer drugs.

properties

IUPAC Name

(E)-2-(4-chlorophenyl)-3-(1-prop-2-enylindol-3-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2/c1-2-11-23-14-17(19-5-3-4-6-20(19)23)12-16(13-22)15-7-9-18(21)10-8-15/h2-10,12,14H,1,11H2/b16-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDYXHPXKZQJCAP-VBKFSLOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C=C(C2=CC=CC=C21)C=C(C#N)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN1C=C(C2=CC=CC=C21)/C=C(/C#N)\C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(4-chlorophenyl)-3-(1-prop-2-enylindol-3-yl)prop-2-enenitrile

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